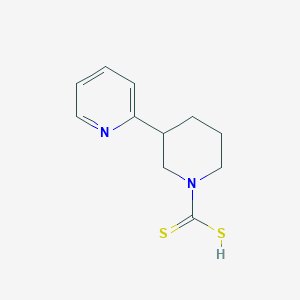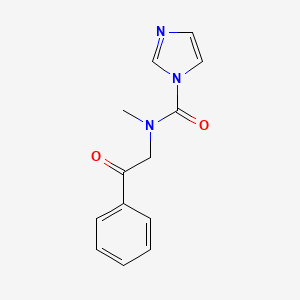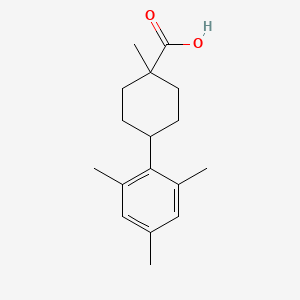![molecular formula C17H13N5O B14592518 5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one CAS No. 61108-94-9](/img/structure/B14592518.png)
5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole core linked to an aminonaphthalene moiety through a hydrazinyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the benzimidazole core with hydrazine or its derivatives.
Coupling with Aminonaphthalene: The final step involves coupling the hydrazinyl-substituted benzimidazole with 2-aminonaphthalene under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydrazinyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the amino or hydrazinyl groups.
科学的研究の応用
5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one: A structural isomer with the amino group at a different position on the naphthalene ring.
2H-Benzimidazol-2-one, 5-[(2-amino-1-naphthalenyl)azo]-1,3-diazole: A related compound with an azo linkage instead of a hydrazinyl group.
Uniqueness
5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
CAS番号 |
61108-94-9 |
|---|---|
分子式 |
C17H13N5O |
分子量 |
303.32 g/mol |
IUPAC名 |
5-[(2-aminonaphthalen-1-yl)diazenyl]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C17H13N5O/c18-13-7-5-10-3-1-2-4-12(10)16(13)22-21-11-6-8-14-15(9-11)20-17(23)19-14/h1-9H,18H2,(H2,19,20,23) |
InChIキー |
YJOKWIKXXKJGJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)NC(=O)N4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


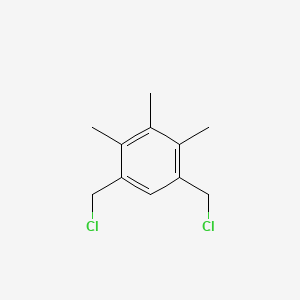
![3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid](/img/structure/B14592447.png)
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)

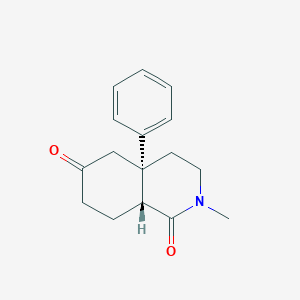
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)
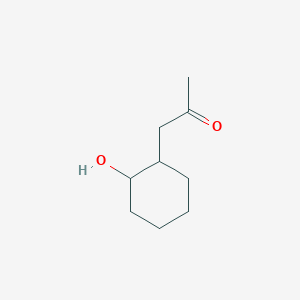
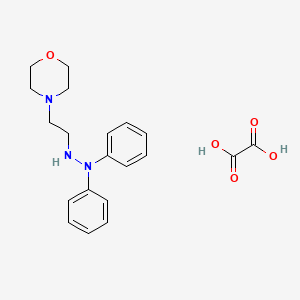
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

